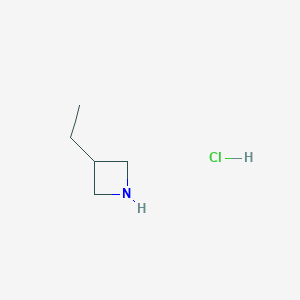
2,3,5-Trimethylphenol-D11
Vue d'ensemble
Description
2,3,5-Trimethylphenol-D11, also known as Isopseudocumenol-D11, is a deuterium-labeled version of 2,3,5-Trimethylphenol . It is a phenolic compound and is often used in scientific research.
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules. This is typically done as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C9H12O . The average mass is 136.191 Da and the monoisotopic mass is 136.088821 Da .Applications De Recherche Scientifique
Catalytic Oxidation to 2,3,5-Trimethylbenzoquinone
The oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone using Fenton's reagent under mild conditions highlights an efficient and selective process. This approach boasts nearly 99.9% selectivity at complete conversion, presenting an eco-friendly and cost-effective method for synthesizing 2,3,5-trimethylbenzoquinone, a compound of interest for its potential applications in various fields including materials science and chemistry (Li et al., 2009).
Kinetic Studies of Trimethylphenols
Research into the gas-phase reactions of OH radicals with trimethylphenols, including 2,3,5-trimethylphenol, provides valuable insights into their atmospheric behavior and potential environmental impacts. These studies contribute to a deeper understanding of the kinetics and mechanisms involved, informing environmental modeling and pollution mitigation strategies (Bejan et al., 2012).
Selective Oxidation with Peroxidase-Based Catalysts
The development of peroxidase-based catalysts for the clean production of 2,3,5-trimethylhydroquinone, an intermediate of vitamin E, marks a significant advancement in green chemistry. This biocatalytic approach demonstrates high selectivity and efficiency, offering an environmentally friendly alternative to traditional chemical synthesis methods (Grebennikova et al., 2020).
Photocatalytic Applications
The study of photooxidation of 2,3,5-trimethylphenol using hypocrellins as catalysts under visible light irradiation explores new dimensions in photocatalytic applications. This research not only demonstrates the potential of hypocrellins in achieving high selectivity for 2,3,5-trimethylbenzoquinone but also opens up avenues for utilizing light-driven processes in organic synthesis, presenting a more sustainable approach to chemical manufacturing (Zhang et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that the compound is used in research, particularly in the field of drug development .
Mode of Action
It is known that the compound is a deuterium-labeled version of 2,3,5-trimethylphenol . Deuterium, being a stable isotope of hydrogen, is often incorporated into drug molecules as a tracer for quantitation during the drug development process .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, and thereby its bioavailability .
Action Environment
It is known that the compound is stable and can be stored under recommended conditions for use in research .
Analyse Biochimique
Biochemical Properties
2,3,5-Trimethylphenol-D11 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme kinetics. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The interactions between this compound and these enzymes can provide insights into the metabolic processes and the role of specific enzymes in these pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It binds to the active sites of enzymes, altering their activity and affecting downstream metabolic processes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur over extended periods, affecting its efficacy in long-term experiments. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical changes, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It interacts with cofactors such as NADPH and FAD, influencing the metabolic flux and levels of metabolites. The study of these interactions provides valuable insights into the metabolic fate of this compound and its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
2,4-dideuterio-3,5,6-tris(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3/i1D3,2D3,3D3,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-JXCHDVSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


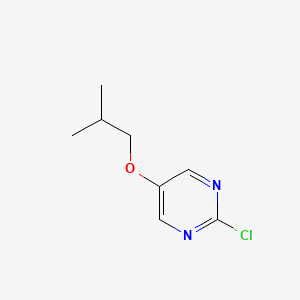

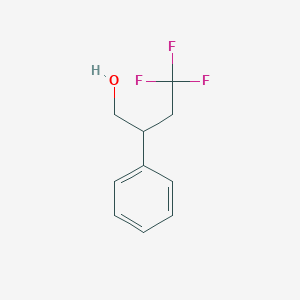

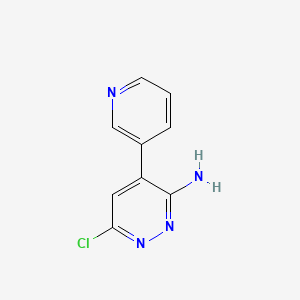
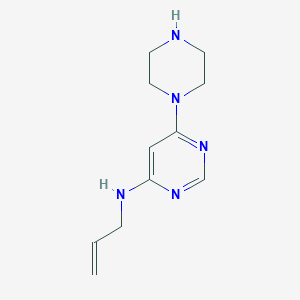
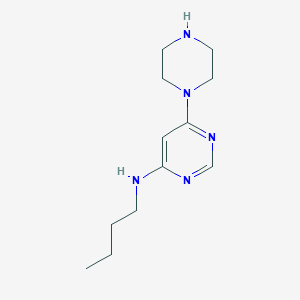




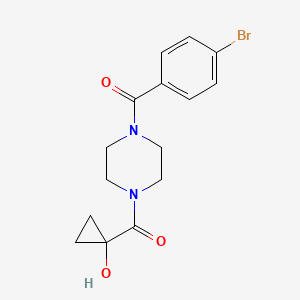
![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)
